(Me)Tz-butanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

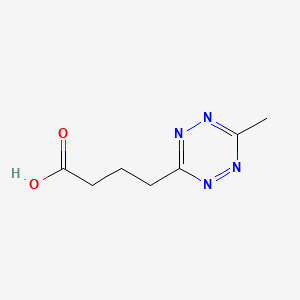

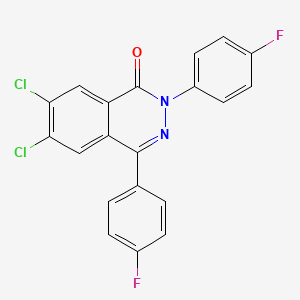

(Me)Tz-butanoic acid is a click chemistry reagent . It contains a Tetrazine group that can undergo an inverse electron demand Diels-Alder reaction (iEDDA) with molecules containing TCO groups . It is a tetrazine linker for conjugation via Diels-Alder-reaction, i.e., copper-free Click reaction with dienophiles .

Synthesis Analysis

The synthesis of this compound involves the use of a tetrazine linker for conjugation via a Diels-Alder-reaction . This is a copper-free Click reaction with dienophiles .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C7H10N4O2 . It contains a Tetrazine group that can undergo an inverse electron demand Diels-Alder reaction (iEDDA) with molecules containing TCO groups .

Chemical Reactions Analysis

This compound is involved in click chemistry reactions . It contains a Tetrazine group that can undergo an inverse electron demand Diels-Alder reaction (iEDDA) with molecules containing TCO groups .

Physical And Chemical Properties Analysis

This compound is a carboxylic acid with the chemical formula C4H8O2 . It is a colorless liquid with a pungent, acrid odor . It is soluble in water and ethanol . It is a weak acid and has a pKa of 4.76 .

Wissenschaftliche Forschungsanwendungen

Poultry Production and Gut Health

(Me)Tz-butanoic acid: , also known as butyric acid, plays a significant role in poultry production. It is used to enhance gut health, which in turn improves nutrient utilization, performance, and egg quality . Butyric acid acts against pathogenic bacteria like Salmonella spp. and Escherichia coli , promoting the growth of beneficial gut bacteria. It serves as a primary energy source for colonocytes and supports the differentiation and maturation of intestinal cells .

Antibiotic Alternative in Livestock

The compound is considered a potential alternative to antibiotic growth promoters in livestock production systems. By reducing pathogenic bacteria and their toxins, it contributes to better gut health, leading to increased nutrient digestibility, improved growth performance, and enhanced immunity among birds .

Biofuel Production

Recent advances in biotechnology have highlighted the use of Clostridium tyrobutyricum , a bacterium that naturally produces butyric acid, for biofuel production. This organism has been engineered to convert butyryl-CoA to n-butanol , a biofuel, with high yield and productivity, making it a promising host for industrial applications .

Chemical Industry Applications

Butyric acid is a valuable short-chain volatile fatty acid with broad applications in the chemical industry. It is traditionally produced by chemical synthesis from petroleum-based feedstocks, but there is a growing demand for biobased butyric acid as a natural ingredient for use in various industries .

Food and Pharmaceutical Industries

As an essential C4 platform chemical, butyric acid and its derivatives are widely used in the food and pharmaceutical industries. The derivatives of butyric acid are utilized as flavorings, food preservatives, and in the manufacture of pharmaceuticals .

Animal Feed Industry

In the field of animal feed, butyric acid derivatives are added as feed additives. They have been shown to improve gut health and protect against harmful microbes. With the increasing restrictions on antibiotics in animal husbandry, the market for butyric acid derivatives is expected to expand .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The future directions of (Me)Tz-butanoic acid could involve further exploration of its use in click chemistry reactions . Its ability to undergo an inverse electron demand Diels-Alder reaction (iEDDA) with molecules containing TCO groups makes it a valuable tool in various organic transformations .

Relevant Papers

The relevant papers retrieved provide further information on the properties and uses of this compound . These papers discuss its role in click chemistry reactions, its molecular structure, and its potential applications in various fields .

Eigenschaften

IUPAC Name |

4-(6-methyl-1,2,4,5-tetrazin-3-yl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O2/c1-5-8-10-6(11-9-5)3-2-4-7(12)13/h2-4H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYIWECNWBYHJIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N=N1)CCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-1-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2956711.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[[2-(4-fluorophenyl)-2-hydroxyethyl]-methylamino]acetamide](/img/structure/B2956714.png)

![3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one](/img/structure/B2956716.png)

![5-chloro-N-[2-(4-fluorophenoxy)ethyl]-2-methoxybenzamide](/img/structure/B2956717.png)

![(2-Fluorophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2956718.png)

![(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(4-ethylpiperazin-1-yl)methanone](/img/structure/B2956721.png)

![N-[2-(5-Fluoro-2-methoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2956728.png)

![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide](/img/structure/B2956729.png)